4-((4-Methylphenyl)sulfonyl)-4-phenyl-2-butanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((4-Methylphenyl)sulfonyl)-4-phenyl-2-butanone is an organic compound that belongs to the class of sulfonyl ketones. This compound is characterized by the presence of a sulfonyl group attached to a butanone backbone, with phenyl and methylphenyl substituents. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Methylphenyl)sulfonyl)-4-phenyl-2-butanone typically involves the reaction of 4-methylbenzenesulfonyl chloride with 4-phenyl-2-butanone in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance selectivity .
Chemical Reactions Analysis
Types of Reactions
4-((4-Methylphenyl)sulfonyl)-4-phenyl-2-butanone undergoes various types of chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The phenyl and methylphenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Secondary alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
4-((4-Methylphenyl)sulfonyl)-4-phenyl-2-butanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as a COX-2 inhibitor.
Mechanism of Action
The mechanism of action of 4-((4-Methylphenyl)sulfonyl)-4-phenyl-2-butanone involves its interaction with specific molecular targets. For instance, as a COX-2 inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . The sulfonyl group plays a crucial role in this binding process, enhancing the compound’s selectivity and potency .
Comparison with Similar Compounds
Similar Compounds
- 4-((4-Nitrophenyl)sulfonyl)-4-phenyl-2-butanone
- 4-((4-Chlorophenyl)sulfonyl)-4-phenyl-2-butanone
- 4-((4-Methoxyphenyl)sulfonyl)-4-phenyl-2-butanone
Uniqueness
4-((4-Methylphenyl)sulfonyl)-4-phenyl-2-butanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group on the phenyl ring enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets .
Properties
CAS No. |
33866-93-2 |
---|---|
Molecular Formula |
C17H18O3S |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
4-(4-methylphenyl)sulfonyl-4-phenylbutan-2-one |
InChI |
InChI=1S/C17H18O3S/c1-13-8-10-16(11-9-13)21(19,20)17(12-14(2)18)15-6-4-3-5-7-15/h3-11,17H,12H2,1-2H3 |
InChI Key |
KCMDMFDSIJMYDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(CC(=O)C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.